5-bromo-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUKCNPRRGOGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623627 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185122-74-1 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-2,3-dihydro-1H-inden-1-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,3-dihydro-1H-inden-1-amine

Introduction

This compound is a substituted aminoindane that serves as a critical chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic scaffold, which can be considered a constrained analog of phenethylamine, combined with two distinct and strategically positioned functional groups—a primary amine on a chiral center and an aryl bromide—makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and key applications for researchers and professionals in drug development. The molecule is commonly handled as a racemate, as individual (R) or (S) enantiomers, or as its more stable hydrochloride salt.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is established by its structure and core properties. This compound is characterized by an indane core, where a benzene ring is fused to a cyclopentane ring. The key substitutions are a bromine atom at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring, which is a stereocenter.

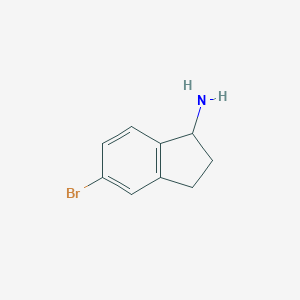

Caption: Chemical structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrN (Free Base) | [1][2] |

| C₉H₁₁BrClN (HCl Salt) | [3][4][5] | |

| Molecular Weight | 212.09 g/mol (Free Base) | [1][2] |

| 248.55 g/mol (HCl Salt) | [3][4][5] | |

| CAS Number (Racemate) | 185122-74-1 | [1][2] |

| CAS Number ((R)-enantiomer) | 1228561-27-0 | [6] |

| CAS Number (HCl Salt) | 1197595-75-7 | [3][5][7][8] |

| InChIKey | IEUKCNPRRGOGDG-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Physical Form | Solid, semi-solid, or liquid (Free Base) | |

| Solid (HCl Salt) | [3] | |

| Typical Purity | 95% - 97% | [1] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [7] |

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

The most direct and widely adopted method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting ketone. The process involves the in-situ formation of an imine intermediate by reacting the ketone with an ammonia source, which is then selectively reduced to the primary amine.

The choice of reagents is critical for success. Ammonium formate serves as a convenient, solid source of ammonia. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate, thus minimizing side reactions and maximizing yield.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[9]

Materials:

-

5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equiv)

-

Ammonium formate (10.0 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 equiv)

-

Methanol (Solvent)

-

Ethyl Acetate (EA) / Petroleum Ether (PE) for chromatography

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 100 g, 474 mmol) in methanol (1.5 L) in a suitable reaction vessel, add ammonium formate (300 g, 4.76 mol).

-

Imine Formation: Stir the mixture at ambient temperature for 1 hour. During this step, the ketone reacts with ammonia (from the formate salt) to form an equilibrium with the corresponding imine.

-

Reduction: Carefully add sodium cyanoborohydride (90 g, 1.43 mol) portion-wise to the stirring mixture. Causality Note: NaBH₃CN is added after the imine has had time to form, ensuring it selectively reduces the C=N bond.

-

Reaction Completion: Heat the reaction mixture to 60°C and maintain for 2 hours. The elevated temperature drives the reaction to completion.

-

Workup: After cooling, concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: The crude residue is purified by silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether (1:10 v/v) to yield the final product.[9]

This self-validating protocol yields the target amine, which can be confirmed by standard analytical techniques (NMR, LC-MS).

Key Reactive Sites and Derivatization Potential

The synthetic utility of this molecule stems from its two orthogonal reactive handles, which allow for sequential and selective functionalization.

Caption: Derivatization potential of the core scaffold.

-

The Primary Amine (at C1): This nucleophilic group readily participates in a wide range of classical amine reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones to generate more complex side chains.

-

The Aryl Bromide (at C5): This site is primed for transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form C-C triple bonds), enabling the introduction of immense structural diversity at the aromatic core.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in the synthesis of high-value compounds, particularly pharmaceutical candidates.

-

Scaffold for Medicinal Chemistry: The indane framework provides a conformationally restricted scaffold that can help improve binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The precursor ketone has been identified as an intermediate in research related to obesity-related metabolic diseases, highlighting the therapeutic relevance of this molecular class.[10]

-

Chiral Pool Synthesis: The availability of enantiomerically pure forms allows for stereoselective synthesis, which is crucial for developing drugs that interact with chiral biological systems like enzymes and receptors.[11]

-

Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule with versatile synthetic handles, it is an ideal starting point in FBDD campaigns. Fragments can be elaborated at either the amine or bromide position to optimize interactions with a target protein.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. It should be managed by personnel trained in handling chemical reagents in a well-ventilated laboratory environment.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed. | [7] |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. | [7] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12]

-

Engineering Controls: Use in a chemical fume hood to avoid inhalation of vapors or dust.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C in a dark location is recommended.[7]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-HCl | CymitQuimica [cymitquimica.com]

- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 7. achmem.com [achmem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | 185122-74-1 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 1443238-61-6|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS: 185122-74-1): A Key Intermediate in CNS Drug Discovery

Introduction: The Strategic Importance of the Aminoindane Scaffold

In the landscape of medicinal chemistry, the 2,3-dihydro-1H-inden-1-amine, or 1-aminoindan, scaffold is a privileged structure. Its rigid, bicyclic framework allows for the precise spatial orientation of substituents, making it an ideal building block for crafting selective ligands for various biological targets. The introduction of a bromine atom at the 5-position, yielding 5-bromo-2,3-dihydro-1H-inden-1-amine, further enhances its utility. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. Furthermore, the primary amine at the 1-position is a critical anchor point for building out molecular complexity and modulating pharmacological activity.

This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, physicochemical properties, analytical characterization, and its pivotal role as a key intermediate in the development of therapeutics targeting the Central Nervous System (CNS).

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in process development and scale-up. The following table summarizes the key properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| CAS Number | 185122-74-1 | [1] |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| Hydrochloride CAS | 1197595-75-7 | [4] |

| Hydrochloride Formula | C₉H₁₁BrClN | [4] |

| Hydrochloride Mol. Wt. | 248.55 g/mol | [4] |

Safety and Handling:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis Methodologies: Crafting the Core Structure

The synthesis of this compound is predominantly achieved from the precursor 5-bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone). Two primary synthetic strategies are commonly employed: reductive amination and a two-step oximation-reduction sequence. The choice of method often depends on the desired scale, available reagents, and stereochemical requirements.

Method 1: Direct Reductive Amination

This one-pot method offers a streamlined approach to the synthesis of the racemic amine. The causality behind this experimental choice lies in its efficiency, combining the formation of an imine intermediate and its subsequent reduction in a single reaction vessel.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a suitable solvent such as methanol, add ammonium formate (10.0 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (3.0 equivalents) to the reaction mixture. Note: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is selective for the iminium ion over the ketone, which is crucial for the success of the reaction.

-

Reaction Completion: Heat the mixture to 60°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Method 2: Oximation Followed by Catalytic Hydrogenation and Chiral Resolution

For applications where enantiopure material is required, a multi-step synthesis involving chiral resolution is necessary. This approach provides access to the individual (R)- and (S)-enantiomers, which is often critical for pharmacological activity.

Experimental Protocol:

-

Oximation:

-

Dissolve 5-bromo-1-indanone (1.0 equivalent) and hydroxylamine sulfate (1.0-3.0 equivalents) in an alcohol solvent (e.g., methanol).

-

Adjust the pH to 6.0-7.0 with an aqueous base (e.g., 40% sodium hydroxide) and reflux the mixture for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction and precipitate the product by adding water. Filter and dry the 5-bromo-1-indanone oxime.

-

-

Catalytic Hydrogenation:

-

In a high-pressure kettle, dissolve the 5-bromo-1-indanone oxime in a suitable solvent.

-

Add a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) (5-20% by weight relative to the oxime).

-

Pressurize the vessel with hydrogen gas and stir until the reduction is complete.

-

Filter off the catalyst and concentrate the solvent to obtain racemic 5-bromo-1-aminoindane.

-

-

Chiral Resolution with D-Mandelic Acid:

-

Dissolve the racemic amine and D-mandelic acid (1.0-2.0 equivalents) in methanol and heat to reflux for 1.5 hours.

-

Allow the solution to cool to room temperature, which will cause the precipitation of the D-mandelate salt of S-5-bromo-1-aminoindan.

-

Isolate the salt by vacuum filtration. The salt can be further purified by recrystallization from methanol to achieve an enantiomeric excess (ee) greater than 99%.

-

The purified salt is then treated with a base (e.g., ammonia solution) to liberate the free S-5-bromo-1-aminoindan, which can be extracted with an organic solvent.

-

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the indane scaffold and the substitution pattern. The chemical shifts and coupling constants of the aromatic and aliphatic protons are characteristic of the structure[5]. For chiral analysis, chiral solvating agents can be used to induce diastereomeric environments that result in separate signals for the enantiomers[6].

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[7][8]. This pattern is a definitive indicator of a monobrominated compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: Used to assess the purity of the compound. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is a common setup[9].

-

Chiral HPLC: Essential for determining the enantiomeric excess of the resolved amine. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are used to separate the enantiomers[10].

-

Application in CNS Drug Discovery: A Building Block for 5-HT₆ Receptor Antagonists

This compound is a valuable intermediate in the synthesis of various CNS-active compounds. A prominent example is its potential role as a precursor or structural analogue in the development of serotonin 6 (5-HT₆) receptor antagonists.

The 5-HT₆ receptor is almost exclusively expressed in the CNS, particularly in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex[1][4]. Dysregulation of the serotonergic system, including the 5-HT₆ receptor, has been implicated in the pathophysiology of several neuropsychiatric disorders, most notably Alzheimer's disease and schizophrenia[3][4].

Antagonism of the 5-HT₆ receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes[1][11]. This has made 5-HT₆ receptor antagonists a promising therapeutic strategy for improving cognitive deficits in these conditions[11][12].

One such 5-HT₆ receptor antagonist that has been investigated in clinical trials for Alzheimer's disease is SUVN-502 (Masupirdine) [13][14][15]. While the exact synthesis of SUVN-502 from 5-bromo-1-aminoindan is proprietary, the aminoindane core is a key structural feature of many 5-HT₆ antagonists. The bromo-substituted aminoindane provides a versatile scaffold to build upon to achieve high affinity and selectivity for the 5-HT₆ receptor.

The 5-HT₆ Receptor Signaling Pathway

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Antagonists block this signaling cascade, which in turn modulates downstream neurotransmitter systems.

Conclusion: A Versatile and Enduring Scaffold

This compound stands out as a strategically important building block in modern medicinal chemistry. Its synthesis is well-established, with robust methods available for both racemic and enantiopure forms. The true value of this compound lies in its combination of a rigid, drug-like scaffold and a reactive bromine handle, which provides chemists with the tools to explore vast chemical space. As demonstrated by its relevance to the development of 5-HT₆ receptor antagonists for complex CNS disorders like Alzheimer's disease, the 5-bromo-1-aminoindane core will undoubtedly continue to be a valuable intermediate in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals to understand and effectively utilize this versatile chemical entity.

References

- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijisrt.com [ijisrt.com]

- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. suvenneuro.com [suvenneuro.com]

- 15. Effect of masupirdine (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine

Introduction: The Significance of Chiral Indanamines in Medicinal Chemistry

(R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[1][2] The stereochemistry at the C1 position is crucial for the selective interaction with biological targets, making enantiomerically pure compounds like this essential for the development of effective and safe medicines. The rigid indane scaffold contributes to the conformational constraint of the molecule, which can enhance binding affinity and selectivity for specific receptors or enzymes. This guide provides an in-depth exploration of the synthetic routes to (R)-5-bromo-2,3-dihydro-1H-inden-1-amine, focusing on practical and efficient methodologies for researchers and drug development professionals.

Two principal strategies for obtaining the enantiomerically pure target molecule will be discussed: asymmetric synthesis and chiral resolution of a racemic mixture. Each approach has its own merits and challenges, and the choice often depends on factors such as scale, cost, and available resources.

Part 1: Synthesis of the Key Precursor: 5-Bromo-1-indanone

The synthesis of the target amine begins with the preparation of the key intermediate, 5-bromo-1-indanone. This compound can be synthesized through an intramolecular Friedel-Crafts acylation reaction.

A common and effective method starts from 3-(3-bromophenyl)propanoic acid. The cyclization is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or chlorosulfonic acid, which acts as both the catalyst and a dehydrating agent.[3]

Alternatively, 5-bromo-1-indanone can be prepared from 4-(3-chloropropanoyl)bromobenzene via an intramolecular Friedel-Crafts alkylation, often using a Lewis acid catalyst like aluminum chloride.[4]

Visualizing the Synthesis of 5-Bromo-1-indanone

Caption: Intramolecular Friedel-Crafts acylation to form 5-bromo-1-indanone.

Experimental Protocol: Synthesis of 5-Bromo-1-indanone from 3-(3-Bromophenyl)propanoic acid

Materials:

-

3-(3-Bromophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-bromophenyl)propanoic acid and polyphosphoric acid (typically a 10-fold excess by weight).

-

Heat the mixture with stirring to a temperature of 80-100°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.

-

The aqueous mixture is then extracted three times with dichloromethane.

-

The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-1-indanone by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 5-bromo-1-indanone as a solid.

Expected Yield: 75-85%

Part 2: Enantioselective Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine

With the key precursor in hand, the next critical stage is the introduction of the chiral amine group at the C1 position. As mentioned, this can be achieved through two primary strategies.

Strategy A: Asymmetric Synthesis via Chiral Reduction and Subsequent Amination

This elegant approach aims to directly establish the desired stereocenter. A highly effective method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[2][5][6] This reaction utilizes a chiral oxazaborolidine catalyst to deliver a hydride from borane to one face of the ketone with high stereoselectivity. For the synthesis of the (R)-amine, the corresponding (R)-alcohol is required, which is typically obtained using an (S)-CBS catalyst.

The resulting (R)-5-bromo-2,3-dihydro-1H-inden-1-ol can then be converted to the desired amine. A common method for this transformation is a two-step process involving activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction, or direct displacement with ammonia or a protected amine equivalent). A more direct approach is the Mitsunobu reaction.

Visualizing the Asymmetric Synthesis Pathway

Caption: Asymmetric synthesis of (R)-5-bromo-1-aminoindane via CBS reduction and amination.

Experimental Protocol: Asymmetric Reduction of 5-Bromo-1-indanone

Materials:

-

5-Bromo-1-indanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 N)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF.

-

Cool the solution to 0°C and slowly add the borane-THF complex (0.6 equivalents). Stir for 15 minutes.

-

Cool the mixture to -78°C and add a solution of 5-bromo-1-indanone (1 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then add 1 N HCl. Stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.

Expected Yield and Enantiomeric Excess:

| Parameter | Expected Value |

| Yield | >90% |

| Enantiomeric Excess | >95% e.e. |

Strategy B: Chiral Resolution of Racemic 5-Bromo-1-aminoindane

An alternative and widely used industrial approach is the synthesis of the racemic amine followed by separation of the enantiomers. This method can be cost-effective, especially if the undesired enantiomer can be racemized and recycled.[7]

The synthesis of racemic 5-bromo-1-aminoindane can be achieved by reductive amination of 5-bromo-1-indanone. A common method involves the formation of an oxime by reacting the ketone with hydroxylamine, followed by reduction of the oxime to the amine using a reducing agent like zinc in acetic acid or catalytic hydrogenation.

The resolution of the racemic amine is then carried out using a chiral resolving agent, such as (+)-tartaric acid.[8] The chiral acid reacts with the racemic amine to form a pair of diastereomeric salts with different solubilities. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base.

Visualizing the Chiral Resolution Pathway

References

- 1. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Chiral Building Block for CNS Drug Discovery

Abstract

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral intermediate of significant interest to researchers, scientists, and drug development professionals. Its rigid indane scaffold, combined with the stereospecific amine and a synthetically versatile bromine handle, makes it a valuable building block for creating complex molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its core properties, synthesis via chiral resolution, analytical characterization, and strategic applications in medicinal chemistry, offering field-proven insights into its utility.

Core Characteristics and Physicochemical Properties

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 5-bromo-1-aminoindane. The salt form enhances stability and improves handling characteristics, making it suitable for laboratory use.[1][2] As a hydrochloride salt of a primary amine, it is expected to be a crystalline solid with appreciable solubility in water and polar protic solvents like methanol and ethanol, while having limited solubility in nonpolar aprotic solvents.

The key structural features—a chiral center at C1, a bromine atom on the aromatic ring, and the constrained bicyclic system—are pivotal to its function in asymmetric synthesis. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity via modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 916210-93-0 | [3][4][5] |

| Molecular Formula | C₉H₁₁BrClN | [3][4][6] |

| Molecular Weight | 248.55 g/mol | [3][4][6] |

| Appearance | White to off-white or yellow crystalline powder | [7] |

| Purity | Typically available as ≥95% or ≥97% | [3][8] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [3][7] |

| SMILES | Cl.N[C@H]1CCC2=CC(Br)=CC=C12 | [3] |

| InChIKey | GLGQSSHHFWJLAI-RXMQYKEDSA-N (for S-isomer) | Inferred from R-isomer[9] |

Synthesis and Chiral Resolution: Achieving Enantiopurity

The industrial synthesis of enantiomerically pure amines like the target compound rarely relies on de novo asymmetric synthesis. Instead, a more robust and scalable approach is the resolution of a racemic mixture.[10][11] This methodology is foundational for producing many chiral drugs and intermediates, including the structurally related core of Rasagiline, an anti-Parkinson's agent.[10][12][13]

The general strategy involves three main stages:

-

Synthesis of Racemic Precursor : 5-bromo-1-indanone is converted to racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.

-

Chiral Resolution : The racemate is treated with a chiral resolving agent to form a pair of diastereomeric salts, which are separated by fractional crystallization.

-

Liberation and Salt Formation : The desired diastereomeric salt is isolated, and the free amine is liberated, followed by conversion to the stable hydrochloride salt.

Protocol 1: Chiral Resolution of (±)-5-bromo-2,3-dihydro-1H-inden-1-amine

This protocol is a representative methodology based on established principles for resolving aminoindanes.[1][11][14]

Expertise & Experience Insight: The choice of the resolving agent and solvent is critical. Chiral acids like tartaric acid are cost-effective and form diastereomeric salts with amines that often exhibit significant differences in solubility.[11] Methanol is a common solvent choice as it provides a good solubility profile for the initial salt mixture while allowing for the selective precipitation of one diastereomer upon cooling.[11]

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound free base in warm methanol.

-

Resolving Agent Addition: In a separate flask, dissolve 0.5-0.6 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a minimal amount of warm methanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the recovery of the less soluble diastereomer in high purity.

-

Salt Formation & Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with L-tartaric acid is typically less soluble and will begin to precipitate. Allow the mixture to cool slowly to room temperature, and then further cool to 0-5°C for several hours to maximize crystal formation.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove the more soluble (R)-amine diastereomer.

-

Purity Check (Optional): At this stage, the enantiomeric excess (e.e.) of the isolated salt can be checked via chiral HPLC after liberating the free amine from a small sample. If the desired purity is not met, a recrystallization from fresh methanol can be performed.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (S)-5-bromo-1-aminoindane free base.

-

Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M HCl in ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Table 2: Key Analytical Methodologies

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic proton (CH-NH₂, triplet, ~4.5-5.0 ppm), aliphatic protons (multiplets, ~2.0-3.5 ppm), and amine protons (broad singlet). Integration should match the C₉H₁₀BrN structure. |

| ¹³C NMR | Structural Confirmation | Signals corresponding to 9 unique carbon atoms, including aromatic, aliphatic, and benzylic carbons. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak for the free base (C₉H₁₀BrN) should be observed at m/z corresponding to its isotopic pattern (presence of Br isotopes ⁷⁹Br and ⁸¹Br). |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Using a suitable chiral stationary phase, the (S) and (R) enantiomers are separated, allowing for the precise quantification of enantiomeric excess. |

| FTIR | Functional Group Identification | Characteristic absorptions for N-H (amine), aromatic C-H, aliphatic C-H, and C-Br bonds. |

Applications in Drug Discovery and Medicinal Chemistry

The primary value of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine lies in its role as a versatile chiral building block for synthesizing drug candidates, especially for CNS disorders.[3][10] The aminoindane scaffold is a well-established pharmacophore found in several neurologically active drugs.[15]

Strategic Importance:

-

Chiral Scaffold: It provides a rigid, stereochemically defined framework, which is crucial for achieving selective interactions with chiral biological targets like receptors and enzymes.

-

Synthetic Handle: The 5-bromo substituent is not merely a placeholder; it is a powerful tool for lead optimization. It can be readily transformed into a wide array of other functional groups using modern organometallic chemistry.

Case Study Context: Analogs of Rasagiline

Rasagiline, (R)-N-propargyl-1-aminoindan, is a potent monoamine oxidase B (MAO-B) inhibitor used to treat Parkinson's disease.[10][13] Its synthesis relies on obtaining the enantiopure (R)-1-aminoindan core.[11][12]

(S)-5-bromo-1-aminoindane serves as an ideal starting point for creating novel analogs. A medicinal chemist can use the (S)-enantiomer to explore a different stereochemical space at the target receptor. Furthermore, the 5-bromo position can be elaborated via reactions such as:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To add substituted amine functionalities.

-

Sonogashira Coupling: To install alkyne moieties.

-

Cyanation: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the 5-position of the indane ring, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties compared to existing drugs.

Safety, Handling, and Storage

As with all laboratory chemicals, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. The free base will be liberated upon contact with strong bases.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is hazardous upon inhalation, ingestion, or skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from light and moisture to ensure long-term stability.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 4. medkoo.com [medkoo.com]

- 5. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 6. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-2,3-dihydro-1H-inden-1-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-2,3-dihydro-1H-inden-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using a suite of modern analytical techniques. The focus is on not just the data itself, but the scientific principles that underpin the observed spectral features, ensuring a thorough understanding for both analytical chemists and medicinal chemists alike.

Introduction

This compound is a halogenated derivative of 1-aminoindan. The presence of the bromine atom on the aromatic ring, combined with the chiral center at the first position of the indane nucleus, makes it a valuable building block in medicinal chemistry. Its structural motifs are found in various pharmacologically active compounds, making a detailed understanding of its spectroscopic properties crucial for synthesis confirmation, quality control, and further drug development endeavors. This guide will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of any molecule lies in understanding its structure. This compound possesses a bicyclic system with an aromatic ring fused to a five-membered ring, which contains a primary amine.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 1H | Ar-H |

| ~ 7.20 | dd | 1H | Ar-H |

| ~ 7.10 | d | 1H | Ar-H |

| ~ 4.25 | t | 1H | CH-NH₂ |

| ~ 2.95 | m | 1H | CH₂ |

| ~ 2.75 | m | 1H | CH₂ |

| ~ 2.40 | m | 1H | CH₂ |

| ~ 1.85 | m | 1H | CH₂ |

| ~ 1.60 | br s | 2H | NH₂ |

Causality Behind Peak Assignments:

-

Aromatic Protons (δ 7.10-7.35): The three protons on the brominated benzene ring will appear in the aromatic region. The bromine atom's electron-withdrawing nature will influence their chemical shifts. The splitting patterns (doublets and a doublet of doublets) arise from the coupling between adjacent protons.

-

Benzylic Proton (δ ~4.25): The proton on the carbon bearing the amine group (C1) is in a benzylic position and is deshielded, hence its downfield shift. It is expected to appear as a triplet due to coupling with the adjacent CH₂ group.

-

Aliphatic Protons (δ 1.85-2.95): The four protons of the two methylene groups in the five-membered ring will have complex splitting patterns due to both geminal and vicinal coupling. They are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts.

-

Amine Protons (δ ~1.60): The protons of the primary amine typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Ar-C |

| ~ 142.5 | Ar-C |

| ~ 130.0 | Ar-CH |

| ~ 128.0 | Ar-CH |

| ~ 125.0 | Ar-CH |

| ~ 120.0 | Ar-C-Br |

| ~ 58.0 | CH-NH₂ |

| ~ 35.0 | CH₂ |

| ~ 30.0 | CH₂ |

Rationale for Chemical Shifts:

-

Aromatic Carbons (δ 120.0-145.0): The six carbons of the benzene ring will resonate in this region. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronic effects.

-

Benzylic Carbon (δ ~58.0): The carbon atom bonded to the nitrogen of the amine group (C1) is expected to appear in this region, deshielded by the adjacent aromatic ring and the electronegative nitrogen.

-

Aliphatic Carbons (δ 30.0-35.0): The two methylene carbons of the five-membered ring will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 211/213 | Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine |

| 194/196 | Loss of NH₃ |

| 132 | Loss of Br |

| 117 | Loss of Br and CH₃ |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

-

Molecular Ion: The presence of a bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator for the presence of bromine.

-

Key Fragments: The fragmentation is likely to involve the loss of the amine group as ammonia (NH₃) and the loss of the bromine radical.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (primary amine, two bands) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Medium | N-H bend (scissoring) |

| 1450-1500 | Strong | Aromatic C=C stretch |

| 1000-1100 | Strong | C-N stretch |

| 500-600 | Strong | C-Br stretch |

Interpretation of Key Absorptions:

-

N-H Stretching: As a primary amine, two distinct bands are expected in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

-

C-H Stretching: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.

-

N-H Bending: The scissoring vibration of the primary amine group typically appears in this region.

-

C-Br Stretching: The presence of a strong absorption in the fingerprint region is indicative of the carbon-bromine bond.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a clear and consistent picture of its molecular structure. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary approach to the unequivocal identification and characterization of this important synthetic intermediate. Researchers and scientists can use this guide as a reference for interpreting their own experimental data and for ensuring the quality and identity of their materials in drug discovery and development workflows.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on established chemical principles and data for analogous structures. Experimental values may vary depending on the specific conditions of measurement. It is always recommended to confirm structural assignments through the acquisition and interpretation of experimental data.

References

1H NMR spectrum of 5-bromo-2,3-dihydro-1H-inden-1-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-2,3-dihydro-1H-inden-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key intermediate in pharmaceutical research and development. As a chiral amine with a rigid bicyclic structure, its structural confirmation relies heavily on detailed NMR analysis. This document offers a predictive framework for its ¹H NMR spectrum, grounded in established principles of chemical shift theory and spin-spin coupling. We will dissect the expected spectral features, provide a robust experimental protocol for data acquisition, and outline a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex small molecules.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. The precise characterization of its three-dimensional structure is paramount for its application in stereoselective synthesis. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous insights into the molecular framework by mapping the distinct chemical environments of every proton.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of the spectrum, explaining why specific protons resonate at certain frequencies and exhibit particular splitting patterns. This approach empowers the scientist to not only confirm the identity of the target compound but also to identify potential impurities or structural anomalies with confidence.

Part 1: Theoretical Analysis and Spectral Prediction

A rigorous interpretation of an NMR spectrum begins with a predictive analysis based on the molecule's structure. The structure of this compound presents several distinct proton environments, each influenced by factors such as aromaticity, electronegativity of adjacent atoms (Br, N), and stereochemistry.

Molecular Structure and Proton Environments

The molecule contains a total of ten hydrogen atoms, distributed across eight unique chemical environments due to the molecule's asymmetry. The chiral center at the C1 position renders the C2 methylene protons diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals.

Caption: Labeled structure of this compound.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Aromatic Protons (H4, H6, H7): These protons reside on the benzene ring and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm)[1]. The bromine atom at C5 will exert a deshielding inductive effect and a shielding/deshielding resonance effect. H4, being ortho to the bromine, and H6, also ortho, will be significantly affected. H7 is further away. We can predict H4 will be a singlet or a narrow doublet (due to small meta-coupling to H6), H6 will be a doublet of doublets, and H7 will be a doublet.

-

Benzylic Methine Proton (H1): This proton is attached to a carbon (C1) that is both benzylic and bonded to an electronegative nitrogen atom. Both features are strongly deshielding. A chemical shift in the range of 4.0–4.5 ppm is anticipated[2][3].

-

Aliphatic Methylene Protons (H2a, H2b): These protons are diastereotopic. They are adjacent to the benzylic methine (H1) and the other benzylic methylene (H3). Their environment is less deshielded than H1 or H3, with predicted shifts between 2.0 and 2.7 ppm[2][3].

-

Benzylic Methylene Protons (H3a, H3b): Situated adjacent to the aromatic ring, these protons are deshielded and are expected to resonate between 2.8 and 3.2 ppm[2][3].

-

Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6][7] A broad singlet is typically observed anywhere from 0.5 to 5.0 ppm.[4][6][8][9] This signal's identity can be unequivocally confirmed via a D₂O shake experiment, which results in its disappearance[4].

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H7 | ~7.3 ppm | d (doublet) | Jortho(7,6) ≈ 8 Hz | 1H |

| H6 | ~7.2 ppm | dd (doublet of doublets) | Jortho(6,7) ≈ 8 Hz, Jmeta(6,4) ≈ 2 Hz | 1H |

| H4 | ~7.4 ppm | d (doublet) or s (singlet) | Jmeta(4,6) ≈ 2 Hz | 1H |

| H1 | 4.0 - 4.5 ppm | t (triplet) or m (multiplet) | Jvicinal(1,2) ≈ 7-8 Hz | 1H |

| H3a, H3b | 2.8 - 3.2 ppm | m (multiplet) | Jvicinal(3,2) ≈ 7-8 Hz | 2H |

| H2a, H2b | 2.0 - 2.7 ppm | m (multiplet) | Jgeminal, Jvicinal | 2H |

| NH₂ | 0.5 - 5.0 ppm | br s (broad singlet) | None | 2H |

Predicted Spin-Spin Coupling

Spin-spin coupling provides connectivity information. The multiplicity of a signal is described by the n+1 rule, where n is the number of neighboring, non-equivalent protons.[10]

-

Aromatic Couplings: Ortho coupling (³J) is typically 7–10 Hz, while meta coupling (⁴J) is smaller at 2–3 Hz.[11] This will lead to distinct splitting patterns for H4, H6, and H7.

-

Aliphatic Couplings: The five-membered ring has a relatively fixed conformation, leading to predictable vicinal (³J) coupling constants. The coupling between H1 and the two H2 protons, and between the H3 and H2 protons, will split these signals. The diastereotopic H2 protons will couple to each other (geminal coupling, ²J, typically 12-18 Hz) and to H1 and the H3 protons, resulting in complex, overlapping multiplets.

Caption: Predicted ¹H-¹H spin-spin coupling network.

Part 2: Experimental Protocol

The quality of NMR data is critically dependent on a well-designed experimental procedure. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ can be advantageous for resolving exchangeable protons like NH₂.

-

Internal Standard: Tetramethylsilane (TMS), typically included in the NMR solvent (0 ppm reference).[12]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion and simplify interpretation.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 5 mg of the sample into a clean, dry vial. b. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift. c. Perform automated or manual shimming of the magnetic field to maximize its homogeneity. A well-shimmed sample is critical for achieving sharp lines and resolving fine coupling patterns.

-

Data Acquisition: a. Acquire a standard one-dimensional (1D) ¹H NMR spectrum. b. Key Parameters:

- Spectral Width: ~16 ppm (centered around 6 ppm) to ensure all signals are captured.

- Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

- Acquisition Time: 2-4 seconds for good resolution.

- Relaxation Delay (d1): 1-5 seconds to allow for full magnetization recovery between scans.

- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

D₂O Exchange (Confirmation of NH₂): a. After acquiring the initial spectrum, remove the NMR tube. b. Add 1-2 drops of deuterium oxide (D₂O) to the tube. c. Shake the tube gently to mix. d. Re-acquire the ¹H NMR spectrum using the same parameters. The broad singlet corresponding to the NH₂ protons will have disappeared or significantly diminished in intensity.

Experimental Workflow Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. acdlabs.com [acdlabs.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Stability and Storage of 5-bromo-2,3-dihydro-1H-inden-1-amine

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-bromo-2,3-dihydro-1H-inden-1-amine, a key intermediate in various synthetic applications. Understanding the chemical liabilities of this molecule is crucial for ensuring experimental reproducibility, maximizing yield, and maintaining purity throughout the research and development lifecycle.

Chemical Profile and Intrinsic Stability

This compound possesses a unique structure combining a brominated aromatic ring with a primary amine on a dihydroindene scaffold. This combination of functional groups dictates its reactivity and stability profile. The primary amine group imparts basic properties (predicted pKa of 9.05±0.20) and susceptibility to oxidation, while the bromine atom can influence the electron density of the aromatic system.[1]

Aromatic amines, as a class, are known for their potential for oxidative degradation, which can be catalyzed by light, heat, and the presence of metal ions.[2][3] The primary amine is a nucleophilic center and can react with various electrophiles. While the dihydroindene core is relatively stable, the benzylic position of the amine group could be susceptible to certain reactions.

Factors Influencing Stability

Several external factors can impact the long-term stability of this compound. Careful control of these factors is essential to preserve the compound's purity.

Temperature

Elevated temperatures can accelerate degradation reactions. Most suppliers recommend storing the compound at 2-8°C.[1][4][5] This temperature range is critical for minimizing the rate of potential decomposition pathways. Storing at room temperature for extended periods is not advisable.

Light

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation of aromatic amines. This can lead to the formation of colored impurities and a decrease in purity. Therefore, the compound should always be stored in a light-protected environment, such as an amber vial or a container placed inside a dark cabinet.[1]

Air and Oxygen

The primary amine functionality is susceptible to oxidation in the presence of air. Oxidative degradation can lead to the formation of various byproducts, including imines, nitroso, and nitro compounds, often resulting in a change in the material's color from white to yellow or brown. To mitigate this, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[6]

Moisture

While not as critical as oxygen or temperature, moisture can potentially facilitate certain degradation pathways. It is good practice to store the compound in a dry environment.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the conditions summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][4][5] | Minimizes the rate of thermal degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[6] | Prevents oxidative degradation of the primary amine. |

| Light | Protect from light (Amber vial/container)[1] | Prevents photochemical decomposition. |

| Container | Tightly sealed container[6][7] | Prevents exposure to air and moisture. |

Handling Workflow

Adherence to a strict handling protocol is essential to prevent degradation during experimental use.

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Weighing: If possible, perform weighing operations inside a glovebox or under a stream of inert gas to minimize exposure to air.

-

Prompt Sealing: After dispensing the required amount, securely reseal the container immediately.

-

Inert Gas Purge: Before returning to storage, flush the container's headspace with an inert gas like argon or nitrogen to displace any air that may have entered.

-

Return to Storage: Promptly return the container to the recommended 2-8°C, light-protected storage location.

Assessing Purity and Degradation

Regularly assessing the purity of this compound is crucial, especially for sensitive applications. Several analytical techniques can be employed for this purpose.

Analytical Methods

| Method | Purpose | Key Parameters |

| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect non-volatile impurities. | Reverse-phase C18 column, UV detection, gradient elution with acetonitrile/water. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identify and quantify volatile impurities and degradation products. | Low-polarity capillary column (e.g., DB-5ms), temperature programming. |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Confirm structure and detect impurities with distinct proton signals. | Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), internal standard for quantitative analysis (qNMR). |

A guide on assessing the purity of a similar compound, 5-bromoindole, provides detailed experimental protocols for these techniques that can be adapted.[8]

Potential Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of aromatic amines, potential degradation routes include:

Caption: Potential degradation pathways for this compound.

Safety and Handling Precautions

As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[6] Handling should be performed in a well-ventilated area or a chemical fume hood.[7] In case of skin or eye contact, rinse thoroughly with water.[6]

Conclusion

The stability of this compound is intrinsically linked to its primary aromatic amine functionality. By controlling key environmental factors—namely temperature, light, and oxygen—researchers can ensure the compound's purity and integrity over time. Adherence to the recommended storage conditions of 2-8°C under an inert, dark atmosphere, coupled with careful handling protocols, is the best practice for maintaining the quality of this valuable research chemical. Regular analytical assessment is recommended to verify purity before use in critical applications.

References

- 1. 185122-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 5-Bromo-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Preclinical Investigation

Introduction: The Strategic Importance of the Indan Amine Scaffold in CNS Drug Discovery

The 2,3-dihydro-1H-inden-1-amine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric elements, making it a privileged scaffold in medicinal chemistry. A prime example of its clinical success is Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease, which is a derivative of this core structure. The introduction of a bromine atom at the 5-position, yielding 5-bromo-2,3-dihydro-1H-inden-1-amine, offers a strategic entry point for both modulating biological activity and for further chemical elaboration. This halogen substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, while also serving as a versatile chemical handle for creating diverse compound libraries through cross-coupling reactions.

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into its hypothesized primary targets, outline detailed experimental protocols for its evaluation, and discuss the underlying scientific rationale for these investigative pathways. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Part 1: Hypothesized Biological Targets and Rationale

Based on the extensive body of research surrounding the 2,3-dihydro-1H-inden-1-amine core and related bromo-indan structures, we can postulate several high-priority biological targets for this compound.

Monoamine Oxidase B (MAO-B): A Primary Target for Neuroprotection

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters.[1] Specifically, MAO-B is responsible for the degradation of dopamine in the brain.[1] Inhibition of MAO-B increases dopaminergic tone and is a validated therapeutic strategy for Parkinson's disease.[2] Given that the parent scaffold of this compound is a direct precursor to the MAO-B inhibitor Rasagiline, it is highly probable that this brominated analog retains affinity for and potentially inhibits MAO-B. The bromine atom at the 5-position could modulate the binding affinity and selectivity for MAO-B over its isoform, MAO-A.

Serotonin and Dopamine Receptors: Modulators of Mood and Cognition

Commercial suppliers of the chiral enantiomers of this compound explicitly market them as building blocks for the development of CNS agents, particularly serotonin and dopamine receptor modulators.[3][4] This suggests that the indan amine scaffold is a recognized pharmacophore for these receptor families. The interaction with specific subtypes of serotonin (5-HT) and dopamine (D) receptors could lead to therapeutic applications in depression, anxiety, schizophrenia, and other psychiatric disorders. The bromination at the 5-position could be a key determinant of receptor subtype selectivity. Many CNS drugs that target dopamine receptors also show affinity for serotonin and adrenergic receptors.[5]

Part 2: Experimental Protocols for Biological Evaluation

A rigorous and systematic approach is essential to validate the hypothesized biological activities of this compound. The following protocols are designed to provide a clear and reproducible methodology for in vitro characterization.

Protocol for MAO-B Inhibitor Screening (Fluorometric Assay)

This protocol is adapted from commercially available MAO-B inhibitor screening kits and provides a high-throughput method to determine the inhibitory potential of the test compound.[6][7]

Objective: To determine the IC50 value of this compound for MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., tyramine)

-

Fluorescent probe (e.g., a peroxidase substrate that fluoresces upon oxidation by H2O2)

-

Horseradish peroxidase (HRP)

-

MAO-B assay buffer

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

Test compound: this compound hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound stock solution in MAO-B assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Reaction Setup:

-

Add 50 µL of the diluted MAO-B enzyme solution to each well of the 96-well plate.

-

Add 10 µL of the diluted test compound, positive control, or vehicle control (solvent) to the appropriate wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B assay buffer.

-

Add 40 µL of the substrate solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Serotonin Receptor Binding Assay (Radioligand Assay)

This protocol outlines a standard method for determining the binding affinity of the test compound to a specific serotonin receptor subtype, for example, the 5-HT2A receptor.[8][9]

Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]Ketanserin).

-

Non-specific binding control (e.g., Mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound: this compound hydrochloride, dissolved in assay buffer.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine:

-

25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

-

25 µL of the test compound at various concentrations.

-

25 µL of the radioligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Measurement:

-

Dry the filter mats.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-